molecular formula C20H20N4O5 B2769263 (E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 327979-54-4

(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No. B2769263
M. Wt: 396.403
InChI Key: BPDOQEVIGIOSMC-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide is a heterocyclic compound with an intriguing structure. It combines a furan ring, a cyano group, and a morpholine moiety. The presence of the nitrophenyl substituent adds further complexity. This compound is of interest due to its potential biological activities and synthetic applications.



Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific synthetic procedures from the retrieved papers, it likely includes condensation reactions between appropriate starting materials. Researchers might employ morpholine , cyanoacetic acid , and a nitrophenyl aldehyde as precursors. The stereochemistry (E-isomer) is crucial for its properties.



Molecular Structure Analysis

The molecular formula of this compound is C₁₉H₁₈N₄O₅ . The furan ring contributes to its aromatic character, while the cyano group provides polarity. The morpholine ring introduces flexibility. The nitrophenyl group imparts electron-withdrawing properties. The E-configuration around the double bond influences its reactivity.



Chemical Reactions Analysis

(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide may participate in various reactions:



  • Michael addition : The cyano group can react with nucleophiles.

  • Ring-opening reactions : The morpholine ring may undergo cleavage.

  • Reduction : The nitro group could be reduced to an amino group.

  • Substitution reactions : The furan ring may undergo electrophilic substitution.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the compound’s melting behavior.

  • Solubility : Assess its solubility in various solvents.

  • UV-Vis Spectra : Examine absorption bands.

  • Stability : Consider its stability under different conditions.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Use appropriate protective gear.

  • Environmental Impact : Assess its persistence and effects.


Future Directions

Researchers should:



  • Investigate its pharmacological potential .

  • Explore structural modifications for improved properties.

  • Conduct in vivo studies to validate its biological effects.


properties

IUPAC Name

(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5/c21-14-16(20(25)22-6-7-23-8-10-28-11-9-23)13-18-4-5-19(29-18)15-2-1-3-17(12-15)24(26)27/h1-5,12-13H,6-11H2,(H,22,25)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDOQEVIGIOSMC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide

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